2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
説明
特性
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-10-15(2)12-17(11-14)24-9-8-23(20(26)21(24)27)13-19(25)22-16-4-6-18(28-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIKKUZOKYCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure which includes a pyrazine ring and various substituents that may influence its biological properties. The structural formula is represented as follows:
Research indicates that compounds similar to 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide may exhibit multiple mechanisms of action:
- Inhibition of Apoptosis : Compounds in this class have been shown to interact with key apoptosis regulators such as MDM2 and XIAP. By inhibiting these proteins, the compound can promote apoptosis in cancer cells .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can have IC50 values as low as 0.3 µM against certain leukemia and neuroblastoma cell lines .
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the efficacy of a closely related analogue of the compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 0.3 µM for ALL cells, demonstrating its potential as an anticancer agent .
- Mechanistic Studies : Another investigation focused on the dual inhibition of MDM2 and XIAP by similar compounds. The study found that this dual action not only activated p53 but also induced caspase-dependent apoptosis in cancer cells, suggesting a promising therapeutic strategy for cancers with high MDM2 and XIAP expression .
Pharmacological Implications
The biological activity of this compound suggests several pharmacological implications:
- Potential Anticancer Therapeutics : Given its ability to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer drugs.
- Targeting Apoptotic Pathways : The inhibition of apoptotic regulators like MDM2 and XIAP positions this compound as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.
類似化合物との比較
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Core Heterocycle: The target’s dihydropyrazine-2,3-dione core differs from pyrazolo[3,4-d]pyrimidine () or pyrimidinone () scaffolds. The dioxo groups may enhance hydrogen-bonding interactions with biological targets compared to non-oxidized heterocycles.
- Substituent Effects :
- The 3,5-dimethylphenyl group (target) vs. bromo () or fluoro () substituents: Bromine increases molecular weight and steric hindrance, while fluorine improves metabolic stability and membrane permeability .
- The 4-methoxyphenyl acetamide (target) vs. hydroxymethylphenyl () or chlorobenzyl (): Methoxy balances lipophilicity and solubility, whereas hydroxymethyl introduces polarity but may reduce stability .
Physicochemical and Thermal Properties
- Melting Points: Chromenone-pyrimidine hybrids in exhibit high melting points (302–304°C), suggesting strong crystalline packing due to planar fluorophenyl groups .
- Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility relative to fully aromatic or halogenated derivatives (e.g., ’s brominated analogue).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
